REACTION_CXSMILES
|
C[O:2][CH:3](Cl)Cl.[CH2:6]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH3:7]>[Ti](Cl)(Cl)(Cl)Cl>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([CH:10]=[O:14])=[C:3]([OH:2])[CH:9]=1)[CH3:7]
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Name
|
|
Quantity
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7.47 mL
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Type
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reactant
|
Smiles
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COC(Cl)Cl
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Name
|
|
Quantity
|
6.11 g
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Type
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reactant
|
Smiles
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C(C)C=1C=C(C=CC1)O
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Name
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|
Quantity
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100 mL
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Type
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catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 45 mins
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured into ice
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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WASH
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Details
|
The organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated to a bright pink oil
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Type
|
CUSTOM
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Details
|
Purification by flash column chromatography (0% to 10% EtOAc in hexanes)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(C=O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |